molecular formula C29H27ClN6O6S2 B2562692 ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-24-3

ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2562692
CAS No.: 393850-24-3
M. Wt: 655.14
InChI Key: JEGMVLBTQREZQI-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether group .


Synthesis Analysis

Esters can be formed through a reaction known as esterification. In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .


Molecular Structure Analysis

The structure of esters includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, literally “splitting with water,” is a common reaction for esters, and it is catalyzed by either an acid or a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of esters depend on their structure. They are often responsible for the characteristic fragrances of fruits and flowers .

Scientific Research Applications

Synthesis and Dye Applications

Compounds with a thiophene base, such as ethyl 2-aminothiophene derivatives, have been synthesized for application as disperse dyes. These derivatives demonstrate good coloration and fastness properties on polyester, highlighting their utility in textile dyeing processes (Sabnis & Rangnekar, 1989).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzo[b]thiophen have been explored for their potential biological activities. For example, pharmacological studies have been conducted on various substituted amines and thiouronium salts of ethyl benzo[b]thiophen carboxylate to assess their potential therapeutic applications (Chapman et al., 1971).

Antibacterial and Antifungal Agents

New quinazoline derivatives, structurally related to thiophene-based compounds, have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential of thiophene derivatives in developing new antimicrobial agents (Desai et al., 2007).

Mechanism of Action

The mechanism of action of an ester depends on its specific structure and the environment in which it is present. For example, in acidic hydrolysis, water splits the ester bond. The H of water joins to the oxygen atom in the OR part of the original ester, and the OH of water joins to the carbonyl carbon atom .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN6O6S2/c1-3-42-28(39)25-20-8-5-9-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-7-4-6-18(30)13-19)14-31-26(38)17-11-10-16(2)21(12-17)36(40)41/h4,6-7,10-13H,3,5,8-9,14-15H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMVLBTQREZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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